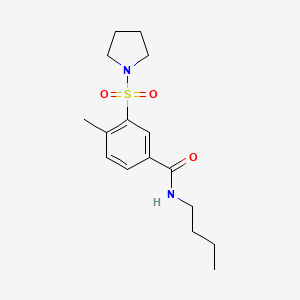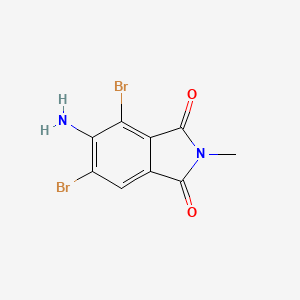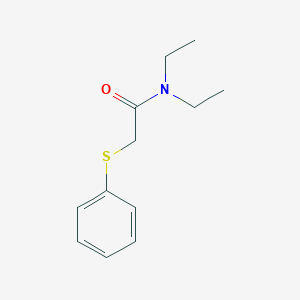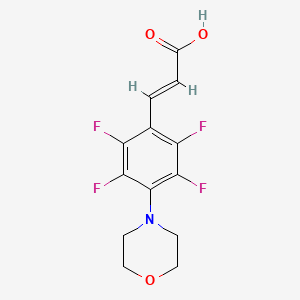
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a morpholine ring and multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions.
Coupling with Phenyl Group: The fluorinated morpholine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of Prop-2-enoic Acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
科学的研究の応用
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of (E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio}phenoxy}acetic acid: A compound with a thiazole ring and trifluoromethyl group, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its combination of a morpholine ring and multiple fluorine atoms, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHYRRZGXHVMH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
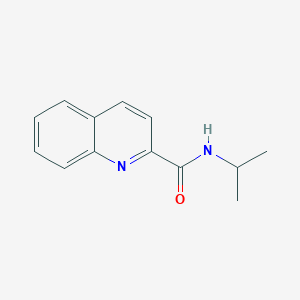
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
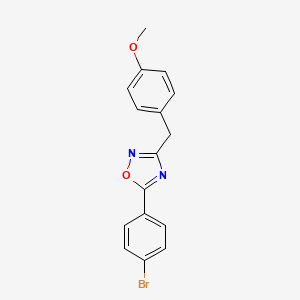
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
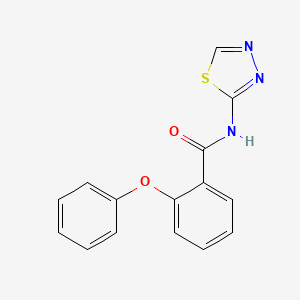
![(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5747759.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)

